HIV-1 Protease Inhibition Potency Compared to Structurally Related Ellagitannins
In an HPLC-based HIV-1 protease assay, Camelliatannin H demonstrated an IC50 of 0.9 µM, which is 23-fold more potent than corilagin (IC50 = 20.7 µM) and 14-fold more potent than repandusinic acid (IC50 = 12.5 µM) [1][2]. It also exceeds quercetin, the most active flavonoid in the same study, by a factor of 65 (IC50 = 58.8 µM) [2].
| Evidence Dimension | HIV-1 protease inhibition |
|---|---|
| Target Compound Data | IC50 = 0.9 µM |
| Comparator Or Baseline | Corilagin IC50 = 20.7 µM; Repandusinic acid IC50 = 12.5 µM; Quercetin IC50 = 58.8 µM |
| Quantified Difference | 23-fold more potent than corilagin; 14-fold more potent than repandusinic acid; 65-fold more potent than quercetin |
| Conditions | HPLC-based HIV-1 protease activity assay. Camelliatannin H tested in 2002 by Park et al.; flavonoids and tannins tested in 2004 by Xia et al. |
Why This Matters
The substantial potency advantage over well-characterized ellagitannins and flavonoids positions Camelliatannin H as a compelling candidate for antiviral drug discovery and a critical standard for HIV-1 protease inhibition studies.
- [1] Park JC, Hur JM, Park JG, Hatano T, Yoshida T, Miyashiro H, Min BS, Hattori M. Inhibitory effects of Korean medicinal plants and camelliatannin H from Camellia japonica on human immunodeficiency virus type 1 protease. Phytother Res. 2002 Aug;16(5):422-6. doi: 10.1002/ptr.919. PMID: 12203260. View Source
- [2] Xia N, Dai Y, Li Y, et al. Inhibitory activity of flavonoids and tannins against HIV-1 protease. Biol Pharm Bull. 2004;27(7):1057-1060. doi:10.1248/bpb.27.1057. PMID: 15256738. View Source
